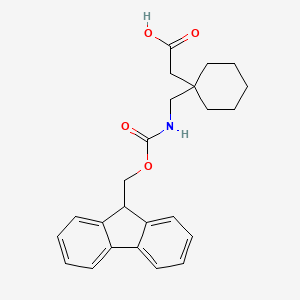
Fmoc-加巴喷丁
描述
Fmoc-gabapentin is a derivative of the drug gabapentin, which is used to treat a variety of conditions including epilepsy, neuropathic pain, and anxiety. Fmoc-gabapentin is a synthetic compound that has a modified structure compared to the original gabapentin, and has been found to have increased solubility and bioavailability. This makes it an attractive option for research, as it can be more easily used in laboratory experiments.
科学研究应用
分析方法:
- Bahrami 和 Kiani (2006) 开发了一种新的、简单且灵敏的高效液相色谱法,用于测定人血清中的加巴喷丁。他们使用液-液萃取和 9-芴甲基氯甲酸酯 (FMOC-Cl) 作为柱前标记剂。该方法在选择性、特异性、灵敏性、精密度和准确性方面表现出优异的性能,不受通常共同给药的抗癫痫药的干扰 (Bahrami 和 Kiani,2006).
慢性疼痛和癫痫中的作用机制:
- Patel 等人 (2000) 研究了加巴喷丁对来自疼痛过敏感动物的脊髓切片中的背角神经元的影响。他们发现加巴喷丁减小了来自疼痛过敏感动物的神经元中兴奋性突触后电流的大小,表明其作用部位在突触前 (Patel 等,2000).
- Gee 等人 (1996) 发现加巴喷丁与电压依赖性钙通道的 α2δ 亚基结合,这可能解释了其在癫痫和神经性疼痛中的治疗作用 (Gee 等,1996).
神经药理学效应:
- Yu 等人 (2019) 发现加巴喷丁增强了含 δ 亚基的 GABAA 受体的表达,提示了其 GABA 能特性的潜在分子基础。这一发现可能具有更广泛的治疗应用 (Yu 等,2019).
- Van Hooft 等人 (2002) 研究了加巴喷丁对大鼠海马和新皮层中电压操作的钙通道和突触传递的影响。他们发现加巴喷丁选择性地抑制某些兴奋性和抑制性突触前末梢的钙流入,减弱突触传递 (Van Hooft 等,2002).
脑成像研究:
- Kim 等人 (2014) 进行基线 fMRI 研究,以了解纤维肌痛患者对米那普仑的反应。尽管这项研究的重点是米那普仑,但它为理解加巴喷丁如何在类似情况下影响大脑活动提供了背景 (Kim 等,2014).
γ-氨基酸寡聚体的合成:
- Reddy 等人 (2011) 描述了使用 Fmoc 保护衍生物在固体支持上有效合成加巴喷丁的均一寡聚体和混合寡聚体。这项工作对于加巴喷丁衍生物的化学合成和潜在应用具有重要意义 (Reddy 等,2011).
作用机制
Target of Action
Fmoc-gabapentin is a compound that combines the structures of gabapentin and the fluorenylmethyloxycarbonyl (Fmoc) group . Gabapentin’s primary target is the auxiliary α2δ-1 subunit of voltage-gated calcium channels . This subunit plays a crucial role in the transmission of pain signals in the nervous system .
Mode of Action
It is believed that gabapentin binds to the α2δ-1 subunit of voltage-gated calcium channels, reducing the influx of calcium and thereby decreasing the release of excitatory neurotransmitters . The Fmoc group, on the other hand, is a protecting group used in organic synthesis, particularly for amines .
Biochemical Pathways
Gabapentin, and likely Fmoc-gabapentin, affects several biochemical pathways. It inhibits the influx of calcium, reducing the release of excitatory neurotransmitters . This can lead to downstream effects such as decreased neuronal excitability and reduced transmission of pain signals .
Result of Action
The action of gabapentin results in decreased neuronal excitability and reduced transmission of pain signals, making it effective in the management of peripheral neuropathic pains, postherpetic neuralgia, and partial-onset seizures
Action Environment
The action of Fmoc-gabapentin, like that of gabapentin, can be influenced by various environmental factors. For example, the degradation of gabapentin-N-FMOC and FMOC-Cl to FMOC-OH occurs simultaneously in the presence of a basic reaction medium, which is specific for gabapentin derivatization . This degradation reaction is accelerated at temperatures above 45 °C and also by the time of contact of the reactant and product with the basic medium .
安全和危害
未来方向
Gabapentin is an important API, with a complex mechanism of action and broad therapeutic applications. Due to its pharmacokinetic properties, leading to the necessity of frequent drug administration, multiple crystal structures containing GBP have been successfully obtained and analyzed . This suggests that the entire landscape of GBP has not been revealed yet .
生化分析
Biochemical Properties
Fmoc-gabapentin interacts with various biomolecules, primarily the α2δ-1 subunit of voltage-gated calcium channels . This interaction inhibits the excitatory influx of calcium, reducing the activation of pain-signaling neurons . It also reduces the expression and phosphorylation of CaMKII via modulation of ERK1/2 phosphorylation .
Cellular Effects
Fmoc-gabapentin has been shown to influence cell function by inhibiting glutamate release and interfering with the activation of NMDA receptors . It enhances GABA synthesis and increases cell-surface expression of δGABAA receptors, contributing to its antinociceptive, anticonvulsant, and anxiolytic-like effects .
Molecular Mechanism
Fmoc-gabapentin exerts its effects at the molecular level by binding to the α2δ-1 protein subunit of voltage-gated calcium channels in the central nervous system . This binding blocks the excitatory influx of calcium, inhibiting nerve injury-induced trafficking of α1 pore-forming units of calcium channels .
Dosage Effects in Animal Models
In animal models, gabapentin has shown to be useful in the treatment of epilepsy, chronic, neuropathic, and post-operative pain, and anxiety . Specific dosage effects of Fmoc-gabapentin in animal models have not been extensively studied.
Metabolic Pathways
Fmoc-gabapentin is involved in metabolic pathways related to the inhibition of NF-kB activation and subsequent production of inflammatory cytokines . It also stimulates the purinergic adenosine A1 receptor, supporting its anti-inflammatory and wound-healing properties .
Transport and Distribution
Gabapentin is known to be transported across the blood-brain barrier, suggesting that Fmoc-gabapentin may have similar transport mechanisms .
Subcellular Localization
Given its interactions with voltage-gated calcium channels, it is likely to be localized in areas of the cell where these channels are present .
属性
IUPAC Name |
2-[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c26-22(27)14-24(12-6-1-7-13-24)16-25-23(28)29-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,21H,1,6-7,12-16H2,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJOWILVGOJWJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373234 | |
| Record name | fmoc-gabapentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
882847-19-0 | |
| Record name | fmoc-gabapentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



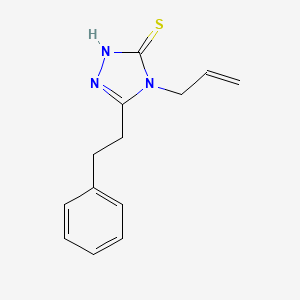

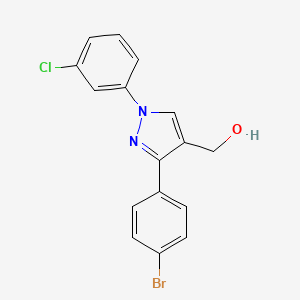
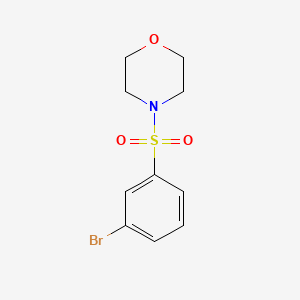

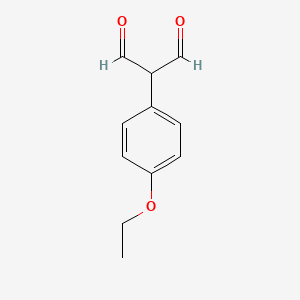
![3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-](/img/structure/B1333945.png)
![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)

![Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B1333957.png)

![4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333963.png)

